

Validating Fucosylation Inhibition by 2F-Peracetyl-Fucose: A Comparative Guide Using Lectin Staining

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Compound of Interest

Compound Name: 2F-Peracetyl-Fucose

Cat. No.: B049487

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This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the inhibition of protein fucosylation using **2F-Peracetyl-Fucose**. It offers a detailed comparison with an alternative inhibitor and presents supporting experimental protocols and data for robust validation through lectin staining.

Introduction to Fucosylation and Its Inhibition

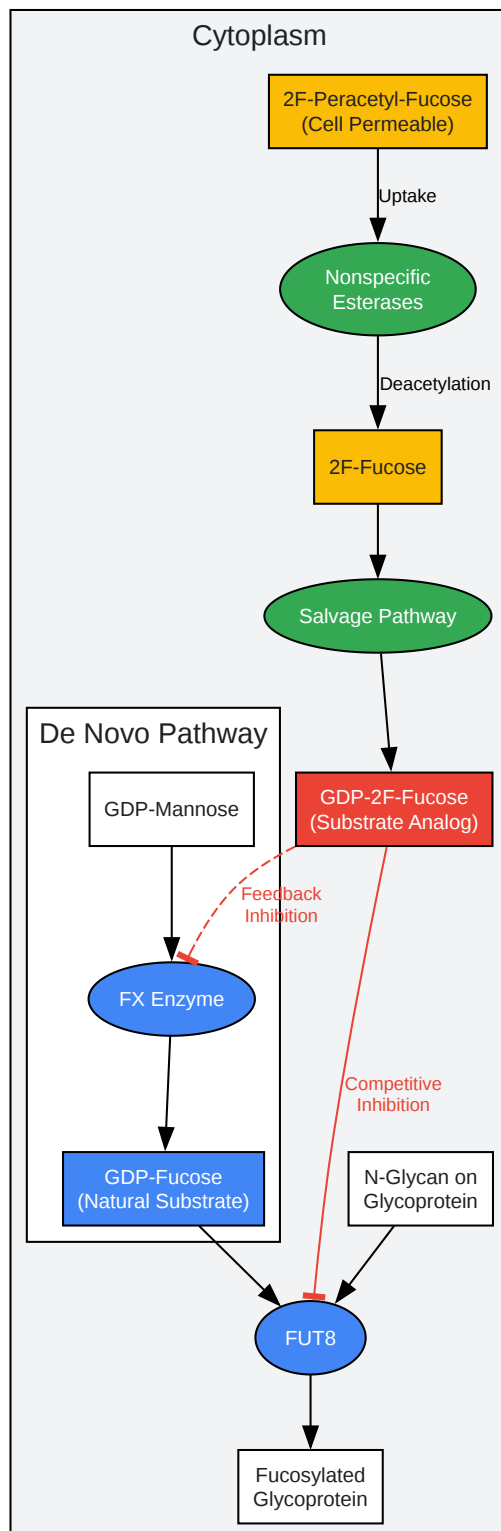
Fucosylation, the addition of a fucose sugar moiety to N-glycans, is a critical post-translational modification that influences a wide range of biological processes, including cell adhesion, signaling, and immune responses. The enzyme fucosyltransferase 8 (FUT8) is primarily responsible for core fucosylation, a key modification in antibody glycosylation.[1] Altered fucosylation is often associated with diseases like cancer, making fucosyltransferases attractive targets for therapeutic intervention.[2] For instance, therapeutic antibodies lacking core fucose exhibit enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable trait for cancer immunotherapies.[1]

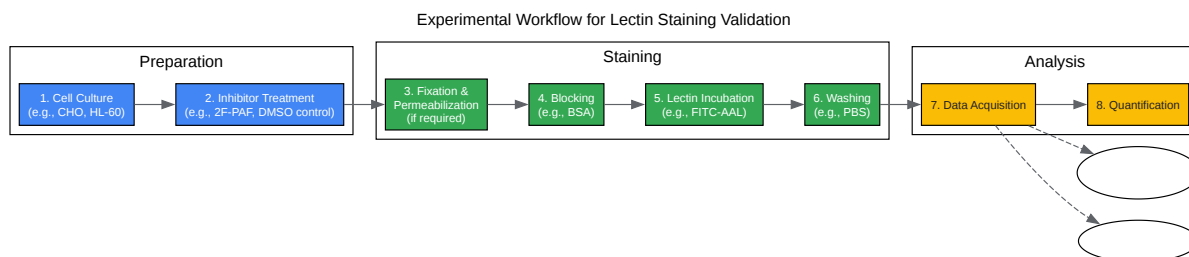
2F-Peracetyl-Fucose (2F-PAF) is a potent, cell-permeable inhibitor of fucosylation.[3][4] Its peracetylated form enhances cellular uptake, where it is deacetylated by intracellular esterases. The resulting 2-deoxy-2-fluorofucose (2F-Fuc) is then converted via the salvage pathway into GDP-2F-Fucose.[1][5] This analog acts as a competitive inhibitor of fucosyltransferases and also provides feedback inhibition on the de novo GDP-fucose synthesis pathway, effectively reducing cellular fucosylation.[1][6]

Mechanism of Inhibition: 2F-Peracetyl-Fucose

The inhibitory action of **2F-Peracetyl-Fucose** is a two-pronged metabolic disruption. Once inside the cell, it is processed into a substrate analog that directly competes with the natural substrate, GDP-fucose, for binding to fucosyltransferases like FUT8.^[1] Furthermore, the accumulation of its metabolic product, GDP-2F-Fucose, signals a feedback mechanism that downregulates the de novo synthesis of GDP-fucose, further depleting the cell's fucosylation capacity.^{[1][6]}

Mechanism of Fucosylation Inhibition by 2F-Peracetyl-Fucose





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